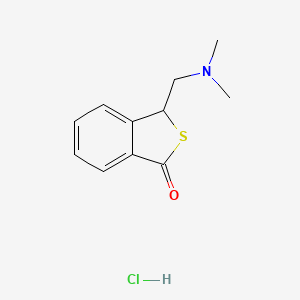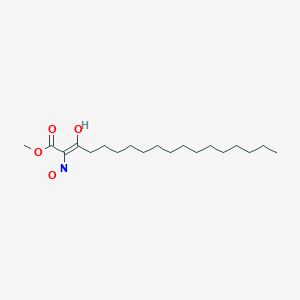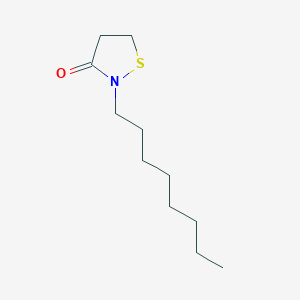
3-((Dimethylamino)methyl)benzo(c)thiophen-1(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride typically involves the reaction of benzothiophene derivatives with dimethylamine. One common method involves the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs . The reaction conditions often include the use of metal catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.
Applications De Recherche Scientifique
3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes such as serotonin N-acetyltransferase, which plays a role in melatonin biosynthesis . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-1,1-dioxide: This compound shares a similar benzothiophene core but differs in its oxidation state and functional groups.
Benzo[b]thiophene-2-carboxamide: Another benzothiophene derivative with different substituents, used in the study of immune responses and as potential STING agonists.
Benzo[b]thiophene acylhydrazones: These compounds are studied for their antimicrobial properties against multidrug-resistant bacteria.
Uniqueness: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is unique due to its specific dimethylamino and methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
97874-27-6 |
|---|---|
Formule moléculaire |
C11H14ClNOS |
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]-3H-2-benzothiophen-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NOS.ClH/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10;/h3-6,10H,7H2,1-2H3;1H |
Clé InChI |
HMVNTXTWTAKYRL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1C2=CC=CC=C2C(=O)S1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)

![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)

![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)


![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)

![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
